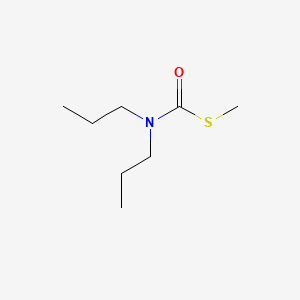
S-Methyl dipropylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dipropilcarbamotioato de S-metilo es un compuesto químico que pertenece a la clase de los carbamotioatos. Estos compuestos se caracterizan por la presencia de un grupo funcional tiocarbamato, que consiste en un átomo de azufre con doble enlace a un átomo de carbono que también está unido a un átomo de oxígeno y un átomo de nitrógeno. El dipropilcarbamotioato de S-metilo es conocido por sus aplicaciones en diversos campos, como la agricultura y la farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dipropilcarbamotioato de S-metilo generalmente implica la reacción de aminas secundarias con disulfuro de carbono y alcoholes alquílicos. Un método común es el reordenamiento de Newman-Kwart, que es una migración térmica de O-arilo a S-arilo en ariltiocarbamatos . Este método es altamente eficiente y se puede utilizar para producir S-alquiltiocarbamatos con rendimientos de moderados a excelentes.
Métodos de producción industrial
La producción industrial de dipropilcarbamotioato de S-metilo a menudo implica la reacción de una amina con fosgeno y un tiol o con sulfuro de carbonilo seguido de alquilación con un haluro de alquilo . Estos métodos son preferidos debido a su escalabilidad y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El dipropilcarbamotioato de S-metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Halógenos, haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros.
Aplicaciones en investigación científica
El dipropilcarbamotioato de S-metilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica.
Biología: Se utiliza para estudiar la inhibición de enzimas como el complejo de la piruvato deshidrogenasa.
Industria: Se utiliza como herbicida y pesticida en la agricultura.
Aplicaciones Científicas De Investigación
S-Methyl dipropylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the inhibition of enzymes such as pyruvate dehydrogenase complex.
Industry: It is used as a herbicide and pesticide in agriculture.
Mecanismo De Acción
El mecanismo de acción del dipropilcarbamotioato de S-metilo implica la inhibición de enzimas y vías metabólicas específicas. Por ejemplo, inhibe el complejo de la piruvato deshidrogenasa, que participa en la síntesis de ácidos grasos y otras biomoléculas esenciales . Esta inhibición puede conducir a una disminución en la síntesis de estas moléculas, afectando diversos procesos biológicos.
Comparación Con Compuestos Similares
El dipropilcarbamotioato de S-metilo se puede comparar con otros compuestos similares como el dipropilcarbamotioato de S-etilo y el dipropilcarbamotioato de S-propilo . Estos compuestos comparten estructuras y grupos funcionales similares, pero difieren en sus sustituyentes alquílicos. La singularidad del dipropilcarbamotioato de S-metilo radica en su grupo alquílico específico, que puede influir en su reactividad y actividad biológica.
Lista de compuestos similares
- Dipropilcarbamotioato de S-etilo
- Dipropilcarbamotioato de S-propilo
Propiedades
Número CAS |
55852-80-7 |
|---|---|
Fórmula molecular |
C8H17NOS |
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
S-methyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-4-6-9(7-5-2)8(10)11-3/h4-7H2,1-3H3 |
Clave InChI |
YRDXDHADVUGAPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















